molecular formula C17H19N3O3S B2487892 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid CAS No. 1803571-15-4

1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid

Cat. No.: B2487892
CAS No.: 1803571-15-4
M. Wt: 345.42
InChI Key: VEIHPGHMYHDOBU-UHFFFAOYSA-N
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Description

1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 g/mol This compound is characterized by the presence of a pyridazine ring substituted with a 3-methoxyphenylsulfanyl group and a piperidine-3-carboxylic acid moiety

Preparation Methods

The synthesis of 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the pyridazine ring followed by the introduction of the 3-methoxyphenylsulfanyl group and the piperidine-3-carboxylic acid moiety. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

    1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-methanol: This compound features a methanol group instead of a carboxylic acid group.

    1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-nitrile: This compound has a nitrile group in place of the carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring, a pyridazine moiety, and a methoxyphenyl sulfanyl group, which contribute to its diverse biological interactions.

Chemical Structure and Properties

The IUPAC name for this compound is 1-(6-((3-methoxyphenyl)thio)pyridazin-3-yl)piperidine-3-carboxylic acid. Its molecular formula is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S with a molecular weight of 353.41 g/mol. The chemical structure can be visualized as follows:

InChI 1S C17H19N3O3S c1 23 13 5 2 6 14 10 13 24 16 8 7 15 18 19 16 20 9 3 4 12 11 20 17 21 22 h2 5 8 10 12H 3 4 9 11H2 1H3 H 21 22 \text{InChI }\text{1S C17H19N3O3S c1 23 13 5 2 6 14 10 13 24 16 8 7 15 18 19 16 20 9 3 4 12 11 20 17 21 22 h2 5 8 10 12H 3 4 9 11H2 1H3 H 21 22 }

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including anti-inflammatory effects, analgesic properties, and potential anticancer effects. The following sections detail specific biological activities supported by research findings.

Anti-inflammatory Activity

Studies have demonstrated that compounds similar in structure to this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of anandamide, which has been associated with anti-inflammatory effects in various models of inflammation .

Analgesic Properties

The compound's structural features suggest it may interact with pain pathways. For instance, compounds with similar piperidine and pyridazine structures have been shown to reduce pain responses in animal models. Specifically, analogs have demonstrated efficacy in reducing tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against cancer cell lines. The presence of the methoxyphenyl group is thought to enhance interaction with cellular targets involved in cancer proliferation. For example, compounds with similar moieties have shown significant growth inhibition in various cancer cell lines .

Case Studies and Research Findings

  • FAAH Inhibition Study : A study involving a related compound demonstrated that selective FAAH inhibitors significantly increased levels of endogenous cannabinoids and reduced pain responses in rat models .
  • Cytotoxicity Assay : Research on thiazole-bearing molecules indicated that structural modifications similar to those found in this compound led to enhanced cytotoxicity against HT29 colon cancer cells .

Data Table: Summary of Biological Activities

Activity Mechanism Model/Study Reference
Anti-inflammatoryFAAH inhibition leading to increased anandamideRat models of inflammation
AnalgesicModulation of pain pathwaysRat models (thermal hyperalgesia)
AnticancerCytotoxic effects on cancer cell linesHT29 colon cancer cells

Properties

IUPAC Name

1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-13-5-2-6-14(10-13)24-16-8-7-15(18-19-16)20-9-3-4-12(11-20)17(21)22/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIHPGHMYHDOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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